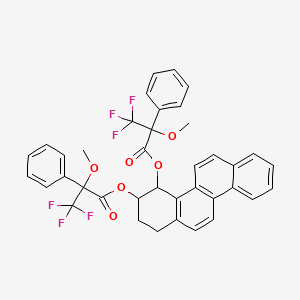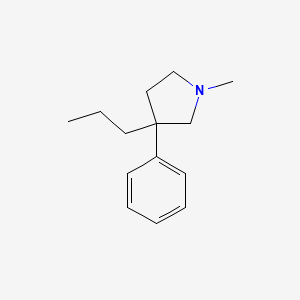
N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique substituents, including an ethyl group, a methoxy group, and a methylhydrazinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The ethyl, methoxy, and methylhydrazinyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylhydrazinyl group.
Reduction: Reduction reactions can occur, potentially affecting the triazine ring or the substituents.
Substitution: Various substitution reactions can take place, especially at the positions occupied by the ethyl, methoxy, and methylhydrazinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides, methoxy reagents, and hydrazine derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include oxidized or reduced derivatives, as well as various substituted triazines.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the context of its use, such as in medicinal or biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-4-methoxy-1,3,5-triazine-2-amine: Lacks the methylhydrazinyl group.
4-Methoxy-6-(1-methylhydrazinyl)-1,3,5-triazine-2-amine: Lacks the ethyl group.
N-Ethyl-6-(1-methylhydrazinyl)-1,3,5-triazine-2-amine: Lacks the methoxy group.
Uniqueness
N-Ethyl-4-methoxy-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
77065-31-7 |
|---|---|
Formule moléculaire |
C7H14N6O |
Poids moléculaire |
198.23 g/mol |
Nom IUPAC |
4-[amino(methyl)amino]-N-ethyl-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H14N6O/c1-4-9-5-10-6(13(2)8)12-7(11-5)14-3/h4,8H2,1-3H3,(H,9,10,11,12) |
Clé InChI |
PHWTUSHARAUCRG-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)OC)N(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


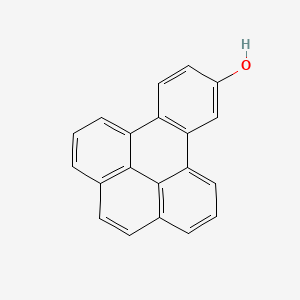
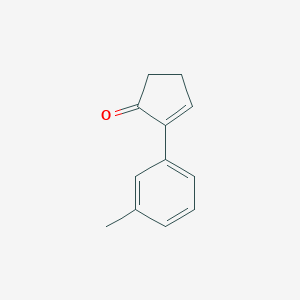
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
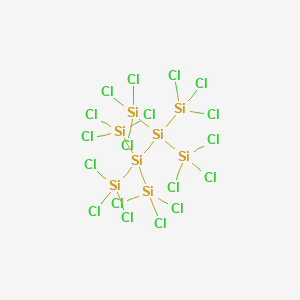
![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
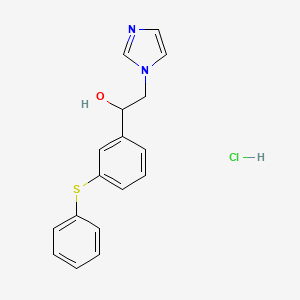
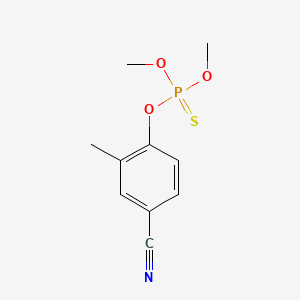
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)

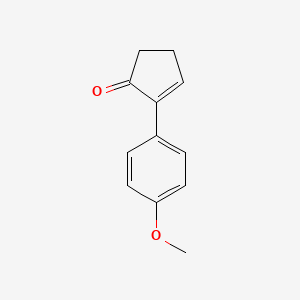
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)
